molecular formula C15H24N2O2 B7526174 N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide

Cat. No. B7526174
M. Wt: 264.36 g/mol
InChI Key: KCINMLAXACGKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a major role in the regulation of neuronal excitability in the central nervous system. The inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity and behavior.

Mechanism of Action

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to a variety of biochemical and physiological effects. In animal models, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which allows for precise manipulation of GABA levels in the brain. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has a long half-life, which allows for sustained increases in GABA levels. However, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide can be toxic at high doses, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in neurological disorders, such as epilepsy, anxiety, and addiction. In addition, there is interest in developing new analogs of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide that have improved pharmacokinetic properties and reduced toxicity. Finally, there is interest in studying the long-term effects of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide on brain function and behavior, as well as its potential for use in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide is synthesized by reacting cyclopropanecarbonyl chloride with N-cyclopentylpiperidine-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with ammonia to yield N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide. This synthesis method has been optimized to produce high yields of pure N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.

Scientific Research Applications

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. In addition, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(16-13-5-1-2-6-13)12-4-3-9-17(10-12)15(19)11-7-8-11/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCINMLAXACGKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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